rac-N'-Nitrosonornicotine-d4 1-N-Oxide
Description
Contextualization as a Deuterated Metabolite of N'-Nitrosonornicotine (NNN)
N'-Nitrosonornicotine (NNN) is a well-established carcinogen found in a variety of tobacco products, including cigarettes and smokeless tobacco like chewing tobacco and snuff. nih.gov It is produced during the curing, aging, processing, and smoking of tobacco through the nitrosation of nornicotine (B190312). nih.govwikipedia.org Once in the body, NNN undergoes metabolic activation, a process that can lead to the formation of DNA adducts, which are chemical modifications to DNA that can initiate cancer.
One of the metabolic pathways for NNN is pyridine (B92270) N-oxidation, which results in the formation of N'-Nitrosonornicotine-1-N-Oxide (NNN-N-Oxide). nih.gov This metabolite has been identified in the urine of animals treated with NNN and, more recently, in the urine of human tobacco users. cancer.govnih.gov
To study the levels of NNN-N-Oxide in biological samples, scientists utilize a deuterated version of this metabolite, specifically rac-N'-Nitrosonornicotine-d4 1-N-Oxide. The "rac" indicates a racemic mixture of stereoisomers, "d4" signifies the presence of four deuterium (B1214612) atoms on the pyridine ring, and "1-N-Oxide" points to the oxygen atom attached to the pyridine nitrogen. This compound is chemically identical to the natural metabolite but is heavier due to the deuterium atoms.
Significance of Isotopic Labeling in Contemporary Chemical and Biochemical Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the case of rac-N'-Nitrosonornicotine-d4 1-N-Oxide, hydrogen atoms are replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This substitution is pivotal for modern analytical methods, particularly those involving mass spectrometry. lgcstandards.com
The primary application of isotopically labeled compounds like rac-N'-Nitrosonornicotine-d4 1-N-Oxide is as internal standards in quantitative analysis. lgcstandards.com When analyzing complex biological samples such as urine or plasma, it is challenging to measure the exact amount of a specific metabolite due to potential losses during sample preparation and variations in instrument response.
By adding a known quantity of the deuterated internal standard to the sample at the beginning of the analysis, researchers can account for these variations. The natural metabolite and the deuterated standard behave almost identically during extraction, purification, and injection into the mass spectrometer. However, the mass spectrometer can distinguish between them based on their mass difference. By comparing the signal of the natural metabolite to the known amount of the internal standard, a highly accurate and precise quantification can be achieved. lgcstandards.com
This approach has been instrumental in a clinical trial aimed at characterizing the metabolic activation and DNA binding of NNN in smokeless tobacco users by using tobacco enriched with pyridine-D4-NNN. nih.gov The use of stable isotope labeled compounds is a cornerstone of modern metabolomics and is essential for obtaining reliable data in studies investigating the effects of toxins and the efficacy of potential preventative measures. lgcstandards.com
A significant study successfully quantified NNN-N-oxide in the urine of tobacco users by employing [pyridine-d4]NNN-N-oxide as an internal standard. lgcstandards.com This research represents a critical advancement in developing more specific biomarkers for NNN exposure and metabolism. The findings from this study are detailed in the table below.
Urinary Levels of N'-Nitrosonornicotine-1-N-Oxide (NNN-N-Oxide) in Tobacco Users
This table summarizes the detection and concentration of NNN-N-Oxide in the urine of non-smokers, cigarette smokers, and smokeless tobacco users, as determined by a highly sensitive mass spectrometric method using a deuterated internal standard. nih.govlgcstandards.com
| User Group | Number of Participants | Detection Rate | Mean Concentration (fmol/mL urine) | Standard Deviation (fmol/mL urine) |
|---|---|---|---|---|
| Non-Smokers | 20 | 0% | Not Detected | N/A |
| Cigarette Smokers | 32 | 31.3% | 8.40 | 6.04 |
| Smokeless Tobacco Users | 14 | 92.9% | 85.2 | 96.3 |
The data clearly indicates that while NNN-N-oxide is detectable in a fraction of cigarette smokers, it is present at substantially higher levels and with greater frequency in users of smokeless tobacco. nih.govlgcstandards.com The low levels of NNN-N-oxide suggest that pyridine N-oxidation is a minor detoxification pathway for NNN in humans. nih.gov This reinforces the importance of the α-hydroxylation pathway in the metabolic activation of NNN, which is more directly linked to its carcinogenic effects. nih.gov The ability to accurately measure even these minor metabolites, thanks to the use of standards like rac-N'-Nitrosonornicotine-d4 1-N-Oxide, is crucial for building a complete picture of NNN's metabolic fate and its role in human cancer.
Properties
Molecular Formula |
C₉H₇D₄N₃O₂ |
|---|---|
Molecular Weight |
197.23 |
Synonyms |
NNN-d4-N-Oxide; 3-[(2RS)-1-Nitroso-2-pyrrolidinyl]-pyridine-d4-1-oxide |
Origin of Product |
United States |
Chemical Synthesis and Preparation of Rac N Nitrosonornicotine D4 1 N Oxide
Strategies for Deuterium (B1214612) Incorporation into the Pyridine (B92270) Ring
The introduction of deuterium atoms into the pyridine ring of nornicotine (B190312) is a key step in the synthesis of the target compound. A common strategy commences with a heavily deuterated starting material, pyridine-d5. researchgate.net This is followed by a series of reactions to construct the nornicotine framework while preserving the deuterium labels.
A reported synthetic route involves the following transformations: researchgate.net
Bromination of Pyridine-d5: Pyridine-d5 undergoes bromination in fuming sulfuric acid (D2SO4) to yield 3-bromopyridine-d4 (B571381). researchgate.net
Formation of Deuterated Nicotinic Acid: The resulting 3-bromopyridine-d4 is treated with n-butyllithium and then carbonated with dry ice, followed by acidification to produce nicotinic acid-2,4,5,6-d4. researchgate.net
Esterification: The deuterated nicotinic acid is converted to its acid chloride hydrochloride using thionyl chloride, and subsequent treatment with absolute ethanol (B145695) affords ethyl nicotinate-2,4,5,6-d4. researchgate.net
Condensation and Cyclization: The ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of n-butyllithium and diisopropylamine. Hydrolysis and decarboxylation of the intermediate lead to the formation of myosmine-2,4,5,6-d4. researchgate.net
Reduction to Nornicotine-d4: The deuterated myosmine (B191914) is then reduced, typically with a reducing agent like sodium borohydride, to yield nornicotine-2,4,5,6-d4. researchgate.net
Nitrosation: Finally, the secondary amine of nornicotine-d4 is nitrosated using nitrous acid (generated from sodium nitrite (B80452) and an acid) to give rac-N'-Nitrosonornicotine-d4 (NNN-d4). researchgate.net
This synthetic approach ensures a high level of deuterium incorporation specifically on the pyridine ring.
N-Oxidation Methodologies for Precursor Compounds (e.g., N'-Nitrosonornicotine)
The final step in the synthesis is the N-oxidation of the pyridine nitrogen of rac-N'-Nitrosonornicotine-d4. This transformation is typically achieved using a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a commonly employed reagent. nih.govnih.gov
The reaction involves dissolving the precursor, rac-N'-Nitrosonornicotine-d4, in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). nih.gov An excess of m-CPBA is then added, and the reaction mixture is stirred at room temperature. nih.gov The progress of the reaction is monitored until completion. This one-step oxidation specifically targets the pyridine nitrogen, converting it to the corresponding 1-N-oxide. nih.gov
It is noteworthy that the N-oxidation of N'-Nitrosonornicotine results in a product that is a major metabolite in rats. nih.gov
Purification and Characterization of the Deuterated Analog
Following the N-oxidation reaction, the crude product, rac-N'-Nitrosonornicotine-d4 1-N-Oxide, requires purification to remove unreacted starting materials, by-products, and excess reagents. A common and effective method for purification is preparative high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC. nih.gov The fractions containing the desired product are collected, and the solvent is evaporated to yield the purified compound.
The identity and purity of the final product are confirmed through various analytical techniques:
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which will be higher than the non-deuterated analog due to the presence of four deuterium atoms. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to verify the structure of the molecule. The absence of signals corresponding to the protons on the deuterated positions of the pyridine ring confirms the successful incorporation of deuterium. The spectra will also show the presence of both (E) and (Z) isomers of the nitroso group. nih.gov
The combination of these analytical methods provides a comprehensive characterization of the synthesized rac-N'-Nitrosonornicotine-d4 1-N-Oxide, ensuring its suitability for its intended use as an analytical standard.
Metabolic Pathways and Biotransformation of N Nitrosonornicotine Nnn Leading to 1 N Oxide Formation
In Vitro Enzymatic Mechanisms of N-Oxidation
The N-oxidation of the pyridine (B92270) nitrogen in NNN is an enzymatic process catalyzed by specific monooxygenases. This reaction involves the transfer of an oxygen atom from molecular oxygen to the nitrogen atom of the pyridine ring. optibrium.comwikipedia.org The general mechanism for these enzymes requires cofactors like NADPH and a prosthetic group, either a flavin adenine (B156593) dinucleotide (FAD) or a heme group, to activate molecular oxygen. wikipedia.orgnih.gov
For flavin-containing monooxygenases (FMOs), the catalytic cycle begins with the reduction of the enzyme-bound FAD by NADPH. This reduced FAD then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. wikipedia.orgmst.edu This potent oxidizing agent subsequently transfers an oxygen atom to the nucleophilic pyridine nitrogen of the NNN substrate via a proposed SN2 reaction mechanism. optibrium.com The resulting hydroxyflavin then eliminates water to regenerate the oxidized FAD, completing the cycle. wikipedia.org
In the case of Cytochrome P450 (CYP) enzymes, the cycle starts with the binding of the NNN substrate to the ferric (Fe³⁺) heme iron at the enzyme's active site. youtube.comyoutube.com The complex is then reduced by an electron from NADPH, typically transferred via NADPH-cytochrome P450 reductase, converting the iron to the ferrous (Fe²⁺) state. youtube.com Molecular oxygen then binds to the ferrous iron, and a second electron reduction (from either NADPH-P450 reductase or cytochrome b5) and protonation lead to the cleavage of the O-O bond, forming water and a highly reactive ferryl-oxo species (Compound I). nih.govyoutube.com This species is responsible for transferring the oxygen atom to the NNN pyridine ring, forming NNN-N-oxide and regenerating the enzyme's ferric state. nih.gov
Role of Specific Enzyme Systems in N-Oxide Formation (e.g., Flavin-Containing Monooxygenases, Cytochrome P450 isoforms)
Both Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzyme superfamilies are implicated in the N-oxidation of nitrogen-containing xenobiotics, including NNN. mdpi.comnih.govnih.gov
Flavin-Containing Monooxygenases (FMOs): FMOs are recognized for their role in oxidizing soft nucleophiles, such as the nitrogen in pyridine rings. wikipedia.org Studies on the related compound nicotine (B1678760) have shown that several FMO isoforms, including FMO1, FMO3, FMO4, and FMO5, are capable of catalyzing N-oxidation. nih.gov FMO1, found in fetal liver and adult kidney, and FMO3, the primary FMO in adult liver, are particularly significant. nih.gov The relative contribution of FMOs to NNN N-oxidation can be species and tissue-dependent. nih.gov For instance, purified pig liver FMO has been shown to catalyze the N-oxidation of other alkaloids, demonstrating the capability of this enzyme family. nih.gov
Cytochrome P450 (CYP) Isoforms: The metabolism of NNN is known to be mediated by CYP enzymes. wikipedia.org While α-hydroxylation is the primary metabolic activation pathway catalyzed by CYPs, these enzymes can also perform N-oxidation. wikipedia.orgmdpi.com Specific isoforms, such as CYP2A6 and CYP2E1, are known to metabolize nitrosamines. nih.govnih.gov The contribution of CYPs versus FMOs to the N-oxidation of a given substrate can vary. In some cases, CYPs may be the predominant catalysts for N-oxidation, as observed in studies with rat liver microsomes for certain alkaloids. nih.gov The dual involvement of both FMOs and CYPs often makes it complex to predict the exact enzymatic contributions without specific knowledge of the underlying enzymology. nih.gov
Comparative Analysis of the N-Oxidation Pathway within the Broader NNN Metabolic Network (e.g., versus α-hydroxylation)
The metabolic network of NNN is characterized by competing pathways, primarily α-hydroxylation and pyridine N-oxidation. These pathways have significantly different biological consequences.
α-Hydroxylation: This is considered the primary metabolic activation pathway for NNN. mdpi.com Hydroxylation at the 2' or 5' carbons of the pyrrolidine (B122466) ring leads to the formation of unstable intermediates that can ultimately form DNA adducts, a critical step in carcinogenesis. wikipedia.orgnih.gov This pathway produces key metabolites such as 4-hydroxy-4-(pyridin-3-yl)butanoic acid (hydroxy acid) and 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid). nih.gov
Pyridine N-Oxidation: This pathway, resulting in NNN-N-oxide, is considered a detoxification route. mdpi.comnih.gov The addition of the N-oxide group increases the polarity of the molecule, thereby facilitating its elimination from the body in urine. mdpi.com
Table 1: Comparative Abundance of Major NNN Metabolites in F344 Rat Urine
Data sourced from a study on NNN metabolism in F344 rats. nih.gov
Isotope Effects and Their Implications in Metabolic Studies Utilizing Deuterated Analogues
The use of deuterated analogues, such as rac-N'-Nitrosonornicotine-d4 1-N-Oxide, is a powerful tool in metabolic research. Deuterium (B1214612) substitution can lead to a kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom slows down the rate of a chemical reaction if the cleavage of that C-H bond is the rate-limiting step. nih.gov
In the context of NNN metabolism, deuterium substitution at the α-carbon positions can significantly decrease the rate of α-hydroxylation. nih.gov This reduced rate of metabolic activation has been shown to decrease the carcinogenic potency of some nitrosamines in animal studies, providing strong evidence that α-hydroxylation is a critical rate-limiting step in their mechanism of action. nih.gov Studies on the related compound N-nitrosodimethylamine found that deuteration led to a five-fold increase in the apparent Michaelis constant (Kₘ), indicating a lower binding affinity or slower catalytic step for the deuterated substrate by cytochrome P450 2E1. nih.gov
Conversely, when deuterium is placed on a part of the molecule not involved in the rate-determining step of a particular pathway, such as the pyridine ring in the case of α-hydroxylation, its effect on that pathway's rate is minimal. The use of [pyridine-d4]NNN allows researchers to trace the fate of the molecule through various metabolic pathways using mass spectrometry. nih.gov The mass shift created by the deuterium atoms makes it possible to distinguish the administered compound and its metabolites from any endogenously present, non-labeled analogues. This is particularly valuable for quantifying low-level metabolites like NNN-N-oxide and for preventing overestimation due to potential artifactual formation of NNN during sample analysis. nih.govnih.gov
Biotransformation in Diverse In Vitro and Ex Vivo Biological Systems
The study of NNN biotransformation, including the formation of NNN-N-oxide, utilizes a variety of biological systems to model metabolism. These systems range from subcellular fractions to whole tissues and provide different levels of biological complexity.
In Vitro Systems: These experiments are typically conducted in a controlled, artificial environment using isolated biological components. youtube.com
Liver Microsomes: These are vesicles of endoplasmic reticulum prepared from homogenized liver cells and are a rich source of both CYP and FMO enzymes. nih.govnih.gov They are widely used to study Phase I metabolic reactions, including N-oxidation and α-hydroxylation. nih.gov Studies with rat liver microsomes have been instrumental in elucidating the roles of CYPs in nitrosamine (B1359907) metabolism. nih.gov
Recombinant Enzyme Systems: Cells (e.g., HEK293) can be engineered to overexpress a single specific enzyme, such as a particular FMO or CYP isoform. nih.gov This allows researchers to determine the precise contribution of that individual enzyme to a specific metabolic reaction without interference from other enzymes. nih.gov
Liver Homogenates (S9 Fraction): This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions. nih.gov
Ex Vivo Systems: These studies use living tissues or organs maintained in an artificial environment outside the organism. mdpi.com For example, excised and perfused liver models can provide a more integrated view of metabolism than subcellular fractions, maintaining the cellular architecture and interplay between different cell types. nih.gov
Findings from these systems show significant inter-species variation. For example, NNN-N-oxide is a quantifiable metabolite in rat urine but was reportedly not observed in the urine of patas monkeys. nih.govnih.gov In humans, NNN-N-oxide is present but at very low concentrations, confirming it as a minor metabolite. nih.gov
Table 2: Summary of NNN-N-Oxide Formation in Different Biological Systems
Table 3: List of Mentioned Compounds
Advanced Analytical Methodologies for the Quantification and Characterization of Rac N Nitrosonornicotine D4 1 N Oxide
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for High Sensitivity Detection
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like NNN and its metabolites. For the detection of NNN-N-oxide, high-sensitivity LC-MS/MS methods have been developed, capable of quantifying the analyte at femtomole levels in complex biological matrices such as urine. nih.govnih.gov
A particularly powerful approach involves liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry (LC-NSI-HRMS/MS). nih.gov This method offers exceptional specificity and sensitivity, which is crucial as NNN-N-oxide is often a minor metabolite. nih.govnih.gov The use of a deuterated internal standard, such as [pyridine-d4]NNN-N-oxide, is integral to these assays for accurate quantification. nih.gov The LC separation typically employs reversed-phase columns, such as C18, with a mobile phase gradient of water and methanol (B129727) containing an additive like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov The detection limit for NNN analysis using LC-MS/MS can reach the subfemtomol range, demonstrating the method's high sensitivity. nih.gov
Table 1: Typical LC-MS Parameters for NNN Metabolite Analysis
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470B Triple Quadrupole MS | nih.gov |
| Column | Zorbax Eclipse Plus-C18 (3 mm x 100 mm, 1.8 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.5 mL/min (isocratic) | nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govnih.gov |
| MS/MS Transition (NNN) | m/z 178 → m/z 148 ([M+H]⁺ → [M+H – NO]⁺) | nih.gov |
| MS/MS Transition (NNN-d4) | m/z 182 → m/z 152 (or similar, depending on labeling) | caymanchem.com |
| Limit of Quantification (LOQ) | As low as 2 pg/mL in urine | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolite Analysis
While rac-N'-Nitrosonornicotine-d4 1-N-Oxide itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly valuable for analyzing related volatile compounds or decomposition products. For instance, GC-MS is used to study the thermal decomposition of NNN, which can generate various volatile pyridinic compounds. mdpi.com This is relevant for understanding the byproducts formed during the smoking process. mdpi.com
Furthermore, GC-MS has been successfully applied to the analysis of other nitrosamines after appropriate derivatization to increase their volatility and thermal stability. Chiral gas chromatography has been specifically used to determine the enantiomeric composition of NNN in tobacco products. nih.gov For metabolomic studies, GC-MS provides high sensitivity and specificity for profiling volatile metabolites in biological samples, which can reveal metabolic shifts caused by exposure to parent compounds like NNN. peerj.com Although not directly analyzing the N-Oxide, GC-MS can thus provide complementary information on the metabolic and pyrolytic fate of NNN.
Table 2: GC-MS Analysis of NNN-Related Compounds
| Application | Methodology | Key Findings/Purpose | Source |
|---|---|---|---|
| Enantiomeric Analysis | Chiral Gas Chromatography | Determined that (S)-NNN is the predominant enantiomer in U.S. tobacco products. | nih.gov |
| Decomposition Studies | Pyrolysis-GC/MS | Identified decomposition products of NNN at high temperatures, including myosmine (B191914) and 3-pyridinecarbonitrile. | mdpi.com |
| Metabolite Profiling | GC-MS of serum metabolites | Identified dysregulated metabolic pathways (e.g., fatty acids, TCA cycle) in an animal model of carcinogenesis induced by a related nitro-compound. | peerj.com |
| Quantification of Nitrosamines | Isotope Dilution GC-MS | Quantified N-nitrosoproline in urine as a biomarker for endogenous nitrosation. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the comprehensive and untargeted profiling of metabolites. pharmaron.com Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental compositions, which is crucial for identifying unknown metabolites. In the context of NNN metabolism, an HRMS-based stable-isotope labeling method has been a breakthrough. nih.govnih.gov
In one study, rats were administered [pyridine-d4]NNN. The subsequent analysis of their urine using an optimized HRMS method led to the identification of 46 putative NNN metabolites. nih.govnih.gov The isotopic signature from the d4-labeling provided robust evidence for distinguishing true metabolites from endogenous background noise. This approach successfully identified all known major NNN metabolites and, importantly, new metabolites hypothesized to be formed through the metabolic activation pathway of NNN. nih.govnih.gov The use of HRMS in conjunction with isotope labeling is thus a powerful strategy for elucidating biotransformation pathways. pharmaron.com
Table 3: Selected NNN Metabolites Identified via HRMS-based Isotope Labeling
| Metabolite Name | Abbreviation | Significance | Source |
|---|---|---|---|
| N'-nitrosonornicotine-1N-oxide | NNN-N-oxide | A unique detoxification metabolite specifically formed from NNN. | nih.govnih.gov |
| 4-(methylthio)-4-(pyridin-3-yl)butanoic acid | MPBA | A newly identified metabolite hypothesized to form via the α-hydroxylation (activation) pathway. | nih.govnih.gov |
| N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine | Py-Pyrrole-Cys-NHAc | Another novel metabolite potentially representing the metabolic activation of NNN. | nih.govnih.gov |
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. rac-N'-Nitrosonornicotine-d4 1-N-Oxide is specifically designed for this purpose, serving as an internal standard for the quantification of NNN-N-oxide. nih.govcaymanchem.com
In practice, a known amount of the deuterated standard ([pyridine-d4]NNN-N-oxide) is added to the sample at the earliest stage of analysis. nih.gov The standard co-elutes with the endogenous, non-labeled analyte and experiences identical ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations in sample preparation, chromatographic retention, or instrument response are corrected for. nih.govnih.gov This allows for highly accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte to the internal standard against the concentration of the analyte. nih.gov
Table 4: Illustrative Calibration Standard Setup for IDMS
| Calibration Point | Concentration of NNN-N-oxide (fmol/μL) | Concentration of [pyridine-d4]NNN-N-oxide (fmol/μL) | Expected Peak Area Ratio (Analyte/Standard) | Source |
|---|---|---|---|---|
| 1 | 0.5 | 0.5 | ~1.0 | nih.gov |
| 2 | 1.0 | 0.5 | ~2.0 | nih.gov |
| 3 | 2.5 | 0.5 | ~5.0 | nih.gov |
| 4 | 5.0 | 0.5 | ~10.0 | nih.gov |
*Based on the high concentration range determination described in the source. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules. For deuterated compounds like rac-N'-Nitrosonornicotine-d4 1-N-Oxide, both proton (¹H) and deuterium (B1214612) (²H or D) NMR are employed. While ¹H NMR is limited for highly deuterated compounds due to weak residual proton signals, ²H NMR is an excellent alternative for structure verification and determining the extent of deuterium enrichment. sigmaaldrich.com
²H NMR spectra provide rich information for identifying impurities and confirming the structure of highly deuterium-enriched chemicals. sigmaaldrich.com The technique can be run using non-deuterated solvents, and because it only observes the deuteron (B1233211) signal, it produces a clean spectrum where proton signals are transparent. sigmaaldrich.comyoutube.com In the synthesis of NNN-N-oxide and its deuterated analogue, NMR was used to confirm the structure and characterize the ratio of (E) and (Z) isomers. nih.gov Furthermore, newly synthesized metabolite standards are fully characterized by both NMR and HRMS before being used for confirmation in biological samples. nih.gov
Table 5: Principles and Applications of Deuterium (²H) NMR
| Aspect | Description | Source |
|---|---|---|
| Principle | NMR spectroscopy of the deuterium (²H) nucleus, which has a nuclear spin of 1. | youtube.comwikipedia.org |
| Primary Use | To verify the structure, purity, and effectiveness of deuteration in enriched compounds. | sigmaaldrich.comwikipedia.org |
| Advantages | - Provides clean spectra as proton signals are not observed.
| sigmaaldrich.com |
| Limitations | - Lower sensitivity compared to ¹H NMR due to the low magnetogyric ratio of the deuteron.
| sigmaaldrich.comwikipedia.org |
Chromatographic Separation Techniques for Stereoisomeric Analysis
N'-Nitrosonornicotine (NNN) is a chiral molecule that also exhibits geometric isomerism due to the restricted rotation around the N-N bond of the nitroso group. This results in four possible stereoisomers: (E)-(R)-NNN, (E)-(S)-NNN, (Z)-(R)-NNN, and (Z)-(S)-NNN. nih.gov The separation and analysis of these individual stereoisomers are important as they can exhibit different biological activities.
Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has proven effective for this complex separation. nih.gov By optimizing chiral columns and co-solvents, researchers have achieved baseline separation of all four isomers. nih.gov Chiral gas chromatography has also been used successfully to separate and quantify the (R)- and (S)-enantiomers of NNN. nih.gov In contrast, standard reversed-phase HPLC conditions used for general quantification may not be sufficient to separate all isomers; for example, the (E) and (Z) isomers of NNN-N-oxide were found to be inseparable under certain HPLC conditions used for purification and analysis. nih.gov This highlights the need for specialized chromatographic techniques for complete stereoisomeric analysis.
Table 6: Stereoisomers of N'-Nitrosonornicotine (NNN)
| Isomer Type | Description | Specific Isomers | Source |
|---|---|---|---|
| Enantiomers | Non-superimposable mirror images arising from the chiral center at the 2'-position of the pyrrolidine (B122466) ring. | (R)-NNN (S)-NNN | nih.govnih.gov |
| Geometric Isomers (Rotamers) | Result from the partial double-bond character of the N=O group, leading to restricted rotation. | (E)-isomer (Z)-isomer | nih.govnih.gov |
| Absolute Configurations | The four possible combinations of enantiomeric and geometric forms. | (E)-(R)-NNN (E)-(S)-NNN (Z)-(R)-NNN (Z)-(S)-NNN | nih.gov |
Applications of Rac N Nitrosonornicotine D4 1 N Oxide in Mechanistic and Kinetic Research
Elucidation of Reaction Mechanisms in NNN Biotransformation Processes
Isotopic labeling is a powerful technique for unraveling the complex chemical reactions involved in the biotransformation of xenobiotics like NNN. nih.gov When a deuterated compound such as [pyridine-d4]NNN is introduced into a biological system, the deuterium (B1214612) atoms act as a stable tracer. nih.gov Researchers can then use high-resolution mass spectrometry to screen for potential metabolites.
Any metabolite that originates from the administered compound will carry the four-deuterium-atom signature, resulting in a distinct isotopic pattern and a mass that is four units higher than its corresponding non-labeled version. This "isotope cluster" technique allows for the confident identification of drug-related compounds within a complex mixture of endogenous molecules. nih.gov For example, in studies profiling the metabolism of NNN in rats, the administration of [pyridine-d4]NNN enabled the robust identification of 46 putative metabolites, including the confirmation of known major metabolites like NNN-1-N-Oxide by co-elution with their isotopically labeled standards. nih.gov This approach is fundamental to discovering new metabolic pathways and confirming hypothesized biotransformation reactions, such as hydroxylation, oxidation, and glucuronidation.
Tracing Metabolic Fates and Fluxes in Experimental Models (e.g., cell cultures, animal models)
Determining the metabolic fate of a compound involves identifying its metabolites and quantifying their distribution in various biological compartments over time. Using rac-N'-Nitrosonornicotine-d4 1-N-Oxide and its precursor, [pyridine-d4]NNN, allows researchers to trace the complete metabolic journey of NNN in experimental models. nih.gov
In studies involving F344 rats treated with NNN, NNN-1-N-Oxide was identified as one of the most abundant metabolites in urine. nih.govnih.gov Specifically, research has shown that NNN-1-N-Oxide can account for a significant portion of the administered NNN dose, demonstrating that pyridine (B92270) N-oxidation is a notable metabolic pathway. nih.gov By administering a deuterated version of NNN, researchers can differentiate the administered dose and its metabolites from any pre-existing, non-labeled compounds in the system. This is crucial for calculating metabolic flux—the rate at which metabolites are formed and eliminated. Such studies provide quantitative insights into which metabolic pathways are dominant and which are minor. For instance, while NNN-1-N-Oxide is a significant metabolite in rats, its levels are found to be much lower in the urine of human tobacco users, suggesting that pyridine N-oxidation is a minor detoxification pathway in humans compared to metabolic activation via α-hydroxylation. nih.govnih.gov
Table 2: Urinary Excretion of NNN-1-N-Oxide in F-344 Rats This table presents data on the percentage of an administered NNN dose that is excreted as NNN-1-N-Oxide in the urine of rats, highlighting its role as a significant metabolite in this model.
| Experimental Model | Administered Compound | Metabolite Measured | Percentage of Dose in Urine | Source |
|---|
Investigation of Enantiomeric Metabolism and Stereospecificity
NNN is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-NNN and (R)-NNN. Enzymes are often stereospecific, meaning they may metabolize one enantiomer differently than the other. Investigating this stereospecificity is critical, as the biological activity and carcinogenicity of NNN may be linked to a specific enantiomer. nih.gov
Studies using the individual enantiomers of NNN have provided profound insights into its metabolism. Research conducted with cultured rat esophagus tissue demonstrated that (S)-NNN is metabolized predominantly via 2'-hydroxylation, which is considered a major metabolic activation pathway leading to carcinogenicity. In contrast, (R)-NNN is primarily metabolized through 5'-hydroxylation, a different pathway. nih.gov The ratio of metabolites from these two pathways was significantly different between the two enantiomers, indicating a high degree of stereospecificity in the enzymes responsible. Using labeled versions of these enantiomers would further enhance the ability to trace these distinct metabolic fates in vivo without ambiguity. nih.gov
Table 3: Stereospecific Metabolism of NNN Enantiomers in Cultured Rat Esophagus This interactive table shows the different metabolic profiles resulting from the incubation of (S)-NNN and (R)-NNN, demonstrating the stereospecificity of the metabolic enzymes.
| Enantiomer | Primary Metabolic Pathway | Key Metabolites | 2'-hydroxylation : 5'-hydroxylation Ratio | Source |
|---|---|---|---|---|
| (S)-NNN | 2'-hydroxylation (Activation) | 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) | 6.22 to 8.06 | nih.gov |
| (R)-NNN | 5'-hydroxylation | 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) | 1.12 to 1.33 | nih.gov |
Studies on Enzymatic Reaction Kinetics and Substrate Specificity
The use of deuterated compounds like rac-N'-Nitrosonornicotine-d4 1-N-Oxide is also central to investigating the kinetics of the enzymes that produce them. This application relies on the deuterium kinetic isotope effect (KIE). A chemical bond to deuterium (C-D) is stronger than a bond to hydrogen (C-H). If the breaking of this bond is the slowest, rate-determining step in an enzymatic reaction, then the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated one. nih.govnih.gov
By comparing the rate of NNN-1-N-Oxide formation from NNN versus [pyridine-d4]NNN, researchers can determine if a KIE exists. The presence and magnitude of a KIE can provide powerful evidence about the reaction mechanism. For instance, if a significant KIE is observed during the hydroxylation of the pyridine ring, it would imply that the C-H bond cleavage at that position is a rate-limiting part of the catalytic cycle of the enzyme, such as a Cytochrome P450. nih.gov This method allows scientists to probe the transition states of enzymatic reactions and better understand substrate specificity, contributing to a detailed molecular picture of how NNN is metabolized. nih.govnih.gov
Theoretical and Computational Studies of Rac N Nitrosonornicotine D4 1 N Oxide
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling and conformational analysis are essential computational tools to understand the three-dimensional structure and flexibility of molecules. For N'-Nitrosonornicotine (NNN), these studies reveal key structural features that are critical for its biological activity. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have been used to determine the preferred conformations of NNN. nih.govresearchgate.net These studies calculate the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be present. The conformation of the nitrosamino group is also of significant interest, as it can exist in E (trans) and Z (cis) isomers. Research has shown that synthesized NNN and its N-oxide derivative can exist as a mixture of these isomers. nih.gov
| Structural Feature | Description | Significance |
|---|---|---|
| Chirality | Exists as (S)-NNN and (R)-NNN enantiomers. nih.gov | The stereochemistry influences the interaction with metabolic enzymes and carcinogenic activity. nih.gov |
| Ring Conformation | The pyrrolidine (B122466) ring can adopt various puckered conformations. | Influences the overall shape and accessibility of reactive sites. |
| Nitrosamino Group Isomerism | Can exist as E (trans) and Z (cis) isomers. nih.gov | Affects the electronic properties and steric interactions of the molecule. |
Quantum Chemical Calculations for Reaction Pathway Predictions and Energy Landscapes of N-Oxidation
Quantum chemical calculations are powerful for elucidating the mechanisms and energetics of chemical reactions, including the metabolic activation of carcinogens. For NNN, the primary metabolic activation pathways leading to its carcinogenicity are α-hydroxylations at the 2'- and 5'-positions of the pyrrolidine ring, catalyzed by Cytochrome P450 (CYP450) enzymes. nih.govnih.gov These hydroxylations lead to the formation of unstable intermediates that can react with DNA. nih.gov
Pyridine (B92270) N-oxidation, which forms NNN-N-oxide, is considered a detoxification pathway because it generally leads to more water-soluble compounds that are more easily excreted. nih.gov While this pathway is considered minor compared to α-hydroxylation, understanding its energetics is crucial for a complete picture of NNN metabolism. nih.gov
DFT calculations have been employed to model the metabolic reactions of NNN. nih.gov These studies often model the active site of the CYP450 enzyme with a simplified iron-porphyrin complex. nih.gov The calculations can determine the transition state structures and the activation energy barriers for different metabolic pathways.
For the related compound NNN, the free energy barriers for the carcinogenic 2'- and 5'-hydroxylation pathways have been calculated. nih.gov For (R)-NNN, the barriers are 9.82 kcal/mol (2'-hydroxylation) and 7.99 kcal/mol (5'-hydroxylation). nih.gov For (S)-NNN, the barriers are 8.44 kcal/mol (2'-hydroxylation) and 9.19 kcal/mol (5'-hydroxylation). nih.gov These low energy barriers indicate that these reactions are facile. nih.gov While specific calculations for the N-oxidation of NNN are not as commonly reported in the literature, the methodology would be similar. The reaction would proceed via the interaction of the pyridine nitrogen with the oxidizing species of the CYP450 enzyme. The calculated energy barrier for this reaction would indicate its likelihood compared to the competing hydroxylation pathways.
| NNN Enantiomer | 2'-Hydroxylation | 5'-Hydroxylation |
|---|---|---|
| (R)-NNN | 9.82 | 7.99 |
| (S)-NNN | 8.44 | 9.19 |
In Silico Simulations of Enzyme-Substrate Interactions
In silico simulations, particularly molecular docking, are used to predict and analyze the binding of a substrate molecule to the active site of an enzyme. mdpi.com These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex and orient the substrate for catalysis. biointerfaceresearch.com
Molecular docking studies have been performed to investigate the interaction of NNN enantiomers with various CYP450 enzymes, which are known to metabolize NNN. nih.gov These studies have shown that both (R)-NNN and (S)-NNN can fit into the active site of these enzymes. However, there are often differences in the binding affinity and orientation of the two enantiomers. nih.gov
For instance, docking studies have indicated that (S)-NNN has a better binding affinity with CYP450s than (R)-NNN, which is consistent with experimental observations of its metabolism. nih.gov The simulations can reveal the specific amino acid residues in the enzyme's active site that interact with the substrate. These interactions determine the preferred binding mode and, consequently, which metabolic pathway is favored.
For rac-N'-Nitrosonornicotine-d4 1-N-Oxide, similar in silico approaches could be used to model its interaction with enzymes. The presence of the N-oxide group would alter the molecule's polarity and hydrogen bonding capabilities compared to NNN. Docking simulations could predict how this change affects its binding to enzymes and its potential for further metabolism or transport.
| Finding | Methodology | Implication |
|---|---|---|
| (S)-NNN exhibits better binding affinity with CYP450s than (R)-NNN. nih.gov | Molecular Docking | Provides a molecular basis for the observed stereoselectivity in NNN metabolism. |
| Identification of key active site residues. biointerfaceresearch.com | Molecular Docking and Dynamics | Reveals specific amino acids that stabilize the substrate and influence the reaction pathway. |
| Prediction of preferred binding modes. mdpi.com | Molecular Docking | Helps to explain why certain metabolic pathways (e.g., 2'- vs. 5'-hydroxylation) are favored. |
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes for Advanced Isotopic Labeling
The synthesis of isotopically labeled internal standards is fundamental for quantitative bioanalysis using mass spectrometry. tandfonline.com For rac-N'-Nitrosonornicotine-d4 1-N-Oxide, the deuterium (B1214612) labeling provides a distinct mass shift, enabling its use as an internal standard for the quantification of N'-Nitrosonornicotine 1-N-Oxide (NNN-N-Oxide). Current synthetic methods often involve the direct oxidation of a deuterated precursor. For instance, [pyridine-d4]NNN-N-oxide can be synthesized from [pyridine-d4]NNN using an oxidizing agent like m-chloroperoxybenzoic acid. nih.gov Similarly, the non-labeled NNN-N-Oxide is prepared by the m-chloroperbenzoic acid oxidation of N'-nitrosonornicotine (NNN). nih.gov
Future research is focused on developing more sophisticated and selective labeling techniques. This includes methods that allow for the introduction of deuterium at specific, metabolically stable positions to prevent H/D exchange in biological systems.
Key Developmental Areas:
Site-Selective Deuteration: Advancements in catalysis, such as photoredox-catalyzed reactions, offer pathways to selectively deuterate specific C-H bonds on complex molecules. nih.gov This would allow for the creation of NNN-d4 1-N-Oxide with deuterium atoms placed on the pyrrolidine (B122466) ring rather than the pyridine (B92270) ring, providing tools to probe different metabolic pathways.
In-situ Generation of Deuterium: The use of systems like Pd/C-Al-D₂O provides a safer, more efficient, and environmentally friendly method for H-D exchange reactions. nih.gov Applying such microwave-assisted techniques could streamline the synthesis of deuterated precursors to NNN-N-Oxide.
Multi-Isotope Labeling: Combining deuterium labeling with ¹³C or ¹⁵N labeling would create standards for highly advanced metabolic tracing studies, allowing researchers to follow the fates of different parts of the molecule simultaneously.
Table 1: Comparison of Synthetic Labeling Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct Oxidation of Labeled Precursor | Oxidation of a pre-synthesized deuterated NNN to form the N-Oxide. nih.govnih.gov | Straightforward, relatively high yield. | Dependent on the availability and synthesis of the labeled precursor. |
| Catalytic H-D Exchange | Using a catalyst (e.g., Palladium) and a deuterium source (e.g., D₂O) to replace hydrogens with deuterium on the NNN molecule before oxidation. nih.gov | Can achieve high levels of deuteration; environmentally cleaner methods are emerging. | May result in a distribution of isotopologues; achieving site-selectivity can be difficult. |
| Photoredox Catalysis | Utilizes light and a photocatalyst to enable targeted C-H deuteration. nih.gov | High degree of site-selectivity possible. | Requires specialized equipment; reaction conditions must be optimized for each specific substrate. |
Integration of Omics Technologies for Systems-Level Metabolic Understanding
Understanding the role of rac-N'-Nitrosonornicotine-d4 1-N-Oxide requires placing it within the broader context of NNN metabolism. Omics technologies, particularly metabolomics, are indispensable for achieving this systems-level view. mdpi.com High-resolution mass spectrometry (HRMS)-based metabolomic profiling allows for the simultaneous detection of dozens of known and previously unknown metabolites in a single biological sample. nih.gov
A recent study utilizing an HRMS-based isotope-labeling method successfully profiled NNN metabolites in the urine of F344 rats treated with NNN and [pyridine-d4]NNN. nih.govfigshare.com This approach led to the identification of 46 putative metabolites, including the confirmation of NNN-N-Oxide as a significant metabolite in this model. nih.gov The detection of NNN-N-Oxide in the urine of smokers and smokeless tobacco users, albeit at low levels in smokers, confirms its relevance in human metabolism. nih.govnih.gov
Future directions will involve integrating multiple omics datasets to build comprehensive metabolic network models.
Key Developmental Areas:
Multi-Omics Integration: Combining metabolomics data with transcriptomics and proteomics can reveal how exposure to a parent compound like NNN alters the expression of metabolic enzymes (e.g., cytochrome P450s, FMOs) and corresponding metabolic fluxes. mdpi.com For example, flavin-containing monooxygenase 3 (FMO3) is involved in the N-oxidation of nicotine (B1678760), and similar enzymes could be responsible for NNN N-oxidation. nih.gov
Stable Isotope Tracing: Using precursors labeled with stable isotopes (like ¹³C or ¹⁵N) in cell culture or animal models allows for the dynamic tracking of metabolic pathways, providing clear evidence of precursor-product relationships.
Computational Modeling: Systems biology approaches can use omics data to construct computational models of NNN metabolism, predicting the impact of genetic polymorphisms in metabolic enzymes on the formation of metabolites like NNN-N-Oxide.
Table 2: Representative NNN Metabolites Identified via HRMS-based Metabolomics in Rat Urine nih.govfigshare.com
| Metabolite Class | Representative Compound | Significance |
|---|---|---|
| N-Oxidation | N'-Nitrosonornicotine-1N-oxide (NNN-N-Oxide) | A detoxification product, also found in human urine. nih.govnih.gov |
| α-Hydroxylation | 4-(Methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) | A potential biomarker for metabolic activation of NNN. nih.gov |
| Glucuronidation | NNN-N-glucuronide | A major detoxification conjugate. |
Refinement of Analytical Techniques for Ultra-Trace Analysis in Complex Biological Matrices
The quantification of NNN metabolites like NNN-N-Oxide in biological fluids such as urine presents a significant analytical challenge due to their extremely low concentrations and the complexity of the matrix. tandfonline.comresearchgate.netnih.gov The development of highly sensitive and specific analytical methods is crucial. The use of rac-N'-Nitrosonornicotine-d4 1-N-Oxide as an internal standard is a key component of these methods, as it helps correct for matrix effects and variations during sample preparation and analysis. tandfonline.com
A state-of-the-art method for quantifying NNN-N-Oxide utilizes liquid chromatography coupled with nanoelectrospray ionization and high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS). nih.gov One study employed a targeted MS³ scan on an Orbitrap Fusion Lumos Tribrid™ mass spectrometer, which provided exceptional specificity and allowed for the detection of NNN-N-Oxide at levels as low as femtomoles per milliliter (fmol/mL) in human urine. nih.gov
Future refinements will focus on increasing throughput, further enhancing sensitivity, and minimizing sample volume requirements.
Key Developmental Areas:
Advanced Mass Spectrometry: The continued evolution of mass spectrometry, including technologies like trapped ion mobility spectrometry (TIMS), could provide an additional dimension of separation, improving the signal-to-noise ratio for ultra-trace analytes in complex samples.
Microfluidics and Automation: Integrating sample preparation steps onto microfluidic chips ("lab-on-a-chip") can reduce sample and reagent consumption, minimize human error, and increase the speed of analysis.
Novel Sample Preparation: Developing new solid-phase extraction (SPE) sorbents or immunoaffinity columns with high specificity for N-oxide compounds could significantly improve the cleanup of biological samples, reducing matrix suppression effects and improving detection limits. researchgate.netnih.gov
Table 3: Parameters for Ultra-Trace Analysis of NNN-N-Oxide in Human Urine nih.gov
| Parameter | Specification | Purpose |
|---|---|---|
| Instrumentation | Thermo Scientific Orbitrap Fusion Lumos Tribrid™ MS | Provides high resolution and mass accuracy for confident identification. |
| Internal Standard | [pyridine-d4]NNN-N-oxide | Corrects for analytical variability and matrix effects. |
| Ionization Mode | Positive Ion Nanoelectrospray (NSI+) | Offers high ionization efficiency for low-concentration analytes. |
| Scan Type | Targeted MS³ | Increases specificity by monitoring a second-generation fragment ion, minimizing interferences. |
| Achieved LLOQ | ~1-2 fmol/mL | Enables quantification at biologically relevant trace levels. |
Exploration of N-Oxide Reactivity and Stability within Defined Biological Systems
The formation of an N-oxide is generally considered a detoxification pathway for many xenobiotics, often leading to more water-soluble compounds that are readily excreted. mdpi.com Studies on N'-nitrosonornicotine (NNN) metabolism in rats showed that NNN-N-Oxide was a major metabolite formed during incubation with liver microsomes and accounted for 6.7-9.4% of the administered dose in urine. nih.gov However, in humans, the pyridine N-oxidation pathway appears to be a minor route for NNN, suggesting differences in metabolic stability and reactivity across species. nih.gov
The stability of the N-oxide functional group itself is a key area of future exploration. While N-oxidation is often a terminal metabolic step, some N-oxides can be reduced back to the parent amine by enzymes in the body or by gut microbiota. nih.gov Understanding the potential for in-vivo reduction of NNN-N-Oxide back to NNN is critical for accurately assessing its role as a pure detoxification product.
Key Developmental Areas:
In Vitro Reduction Assays: Using purified enzymes (e.g., cytochrome P450 reductases) or cellular fractions (e.g., liver cytosol, microsomes) from different species to determine the rate and extent of NNN-N-Oxide reduction.
Microbiome Studies: Investigating the capacity of human gut microbial communities to reduce NNN-N-Oxide. This can be done using in vitro anaerobic cultures of fecal samples.
Cellular Stability Assays: Employing cell culture models (e.g., primary hepatocytes) to study the intracellular stability and transport of NNN-N-Oxide, determining if it is rapidly excreted or if it accumulates within the cell where it could potentially undergo further reactions.
Computational Chemistry: Using quantum mechanical calculations to model the electronic structure of the N-oxide and predict its reactivity towards various biological nucleophiles or reducing agents, providing a theoretical framework for its observed stability. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing rac-N’-Nitrosonornicotine-d4 1-N-Oxide in laboratory settings?
Synthesis typically involves isotopic labeling of the parent compound (nornicotine) using deuterium-enriched reagents. For example, deuterated sodium borohydride (NaBD₄) can be employed in reductive deuteration steps, followed by nitroso group introduction via nitrosation under controlled acidic conditions (e.g., using NaNO₂ in HCl). Purification is achieved through column chromatography or recrystallization, with verification via NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98 atom% D) .
Q. How should researchers safely handle rac-N’-Nitrosonornicotine-d4 1-N-Oxide to minimize exposure risks?
Follow OSHA guidelines for nitrosamines: use a fume hood, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or aerosols. Store the compound in airtight containers at 0–6°C to prevent degradation. Spills should be neutralized with 10% sodium hydroxide and disposed of as hazardous waste per local regulations .
Q. What analytical techniques are essential for characterizing rac-N’-Nitrosonornicotine-d4 1-N-Oxide?
Key methods include:
- LC-MS/MS : To quantify deuterium incorporation and trace impurities using a C18 column and positive ion mode.
- ¹H/²H NMR : To confirm deuteration at specific positions and assess isotopic purity.
- FTIR : To identify functional groups (e.g., nitroso and oxide moieties).
Calibrate instruments with certified reference materials (CRMs) to ensure accuracy .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for studies involving rac-N’-Nitrosonornicotine-d4 1-N-Oxide?
A 2³ factorial design can evaluate variables like temperature (25–60°C), pH (3–7), and catalyst concentration (0.1–1.0 mol%). Response surface methodology (RSM) identifies interactions between factors, enabling optimization of yield and isotopic fidelity. For example, higher deuteration efficiency is observed at lower temperatures (25°C) and neutral pH, minimizing side reactions .
Q. What strategies resolve contradictory data in metabolic pathway studies using deuterated nitrosamines?
Contradictions in metabolic half-life or metabolite profiles may arise from isotopic effects. To address this:
- Compare results with non-deuterated analogs (e.g., rac-N’-Nitrosonornicotine) to isolate isotope-specific effects.
- Use dual-labeling (¹³C and ²H) to track metabolic pathways independently.
- Validate findings across multiple in vitro models (e.g., hepatocytes from different species) to assess reproducibility .
Q. How do studies on rac-N’-Nitrosonornicotine-d4 1-N-Oxide integrate into broader toxicological frameworks?
This compound serves as a tracer in mechanistic studies of nitrosamine-induced carcinogenesis. Link findings to the "activation-detoxification balance" theory, where deuterium labeling helps quantify cytochrome P450-mediated bioactivation (e.g., α-hydroxylation) versus glutathione conjugation pathways. Data should be contextualized with dose-response models to refine risk assessment frameworks .
Methodological and Theoretical Considerations
Q. How can researchers validate the stability of rac-N’-Nitrosonornicotine-d4 1-N-Oxide under experimental storage conditions?
Conduct accelerated stability studies:
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. For high-throughput screening data, use Bayesian hierarchical models to account for plate-to-plate variability. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences between deuterated and non-deuterated analogs .
Q. How can AI-driven simulations enhance studies on rac-N’-Nitrosonornicotine-d4 1-N-Oxide?
Machine learning algorithms (e.g., random forest) can predict metabolic pathways using structural descriptors (e.g., logP, molecular weight). COMSOL Multiphysics integration enables real-time optimization of reaction parameters (e.g., solvent polarity, flow rates) in continuous-flow synthesis systems .
Data Reporting and Replication
Q. What criteria ensure reproducibility in studies using rac-N’-Nitrosonornicotine-d4 1-N-Oxide?
- Documentation : Report isotopic purity, storage conditions, and batch-specific variability.
- Replication : Use at least three independent syntheses or biological replicates.
- Benchmarking : Compare results with NIOSH Method 2522 for nitrosamines, which specifies GC-TEA (thermal energy analysis) for trace detection .
Q. How should researchers address discrepancies between in vitro and in vivo metabolic data?
Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For instance, adjust for tissue-specific enzyme expression or protein binding rates. Cross-validate with microsomal stability assays and in vivo deuterium retention studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
